Cas no 70817-26-4 ((1-Phenyl-1H-pyrazol-4-yl)methanol)
(1-Phenyl-1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-Phenyl-1H-pyrazol-4-yl)methanol
- (1-phenylpyrazol-4-yl)methanol
- 1-phenyl-1H-Pyrazole-4-methanol
- (1-phenyl-1H-pyrazol-4-yl)methanol(SALTDATA: FREE)
- 1h-pyrazole-4-methanol,1-phenyl
- 1-phenyl-4-hydroxymethylpyrazole
- 4-hydroxymethyl-1-penylpyrazole
- Pyrazole-4-methanol,1-phenyl- (6CI)
- 1h-pyrazole-4-methanol, 1-phenyl-
- PubChem22751
- 4-hydroxymethyl-1-phenylpyrazole
- UCPVQFRIXFGLOJ-UHFFFAOYSA-N
- HMS1733G16
- 1H-Pyrazole-4-methanol,1-phenyl-
- 0985AC
- (1-Phenyl-1H-pyrazol-4-yl)-methanol
- AB04172
- AB0073183
- BB 0237689
- DTXSID40356391
- 70817-26-4
- (1-Phenyl-1H-pyrazol-4-yl)methanol, AldrichCPR
- AC-22872
- SY157875
- EN300-15428
- AKOS000249006
- AS-35450
- A866535
- Z147527712
- MFCD00159595
- SCHEMBL2412911
- FT-0683610
- CS-0139209
- (1-Phenyl-4-pyrazolyl)methanol
- CCG-314253
- AG-613/31140002
- ALBB-012546
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- MDL: MFCD00159595
- Inchi: 1S/C10H10N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2
- InChI Key: UCPVQFRIXFGLOJ-UHFFFAOYSA-N
- SMILES: OCC1C=NN(C=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38
- XLogP3: 1
Experimental Properties
- Density: 1.16
- Boiling Point: 332.3ºC
- Flash Point: 154.8ºC
- Refractive Index: 1.604
- PSA: 38.05000
- LogP: 1.36460
(1-Phenyl-1H-pyrazol-4-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- HazardClass:IRRITANT
- Storage Condition:Room temperature
(1-Phenyl-1H-pyrazol-4-yl)methanol Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-Phenyl-1H-pyrazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD955-250mg |
(1-Phenyl-1H-pyrazol-4-yl)methanol |
70817-26-4 | 97% | 250mg |
500CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD955-50mg |
(1-Phenyl-1H-pyrazol-4-yl)methanol |
70817-26-4 | 97% | 50mg |
132.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD955-1g |
(1-Phenyl-1H-pyrazol-4-yl)methanol |
70817-26-4 | 97% | 1g |
1329.0CNY | 2021-07-17 | |
| AstaTech | 50119-0.25/G |
(1-PHENYL-1H-PYRAZOL-4-YL)METHANOL |
70817-26-4 | 97% | 0.25g |
$47 | 2023-09-17 | |
| AstaTech | 50119-1/G |
(1-PHENYL-1H-PYRAZOL-4-YL)METHANOL |
70817-26-4 | 97% | 1g |
$74 | 2023-09-17 | |
| AstaTech | 50119-5/G |
(1-PHENYL-1H-PYRAZOL-4-YL)METHANOL |
70817-26-4 | 97% | 5g |
$373 | 2023-09-17 | |
| Chemenu | CM188545-5g |
(1-Phenyl-1H-pyrazol-4-yl)methanol |
70817-26-4 | 95+% | 5g |
$400 | 2021-08-05 | |
| Chemenu | CM188545-10g |
(1-Phenyl-1H-pyrazol-4-yl)methanol |
70817-26-4 | 95+% | 10g |
$669 | 2021-08-05 | |
| Chemenu | CM188545-25g |
(1-Phenyl-1H-pyrazol-4-yl)methanol |
70817-26-4 | 95+% | 25g |
$1201 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BD955-200mg |
(1-Phenyl-1H-pyrazol-4-yl)methanol |
70817-26-4 | 97% | 200mg |
340.0CNY | 2021-07-17 |
(1-Phenyl-1H-pyrazol-4-yl)methanol Suppliers
(1-Phenyl-1H-pyrazol-4-yl)methanol Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on (1-Phenyl-1H-pyrazol-4-yl)methanol
Recent Advances in the Study of (1-Phenyl-1H-pyrazol-4-yl)methanol (CAS: 70817-26-4) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (1-Phenyl-1H-pyrazol-4-yl)methanol, with the CAS number 70817-26-4, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic alcohol derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have highlighted its potential in drug discovery, owing to its versatile chemical properties and ability to serve as a scaffold for further functionalization.
One of the most notable advancements in the study of (1-Phenyl-1H-pyrazol-4-yl)methanol is its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of cancers, inflammatory diseases, and neurodegenerative disorders. Researchers have successfully utilized this compound to synthesize novel inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1-Phenyl-1H-pyrazol-4-yl)methanol exhibited promising activity against specific tyrosine kinases, with IC50 values in the nanomolar range.
In addition to its applications in kinase inhibition, (1-Phenyl-1H-pyrazol-4-yl)methanol has been explored for its potential in antimicrobial and antiviral therapies. Recent in vitro studies have shown that certain derivatives of this compound possess significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, preliminary investigations into its antiviral properties suggest that it may inhibit the replication of certain RNA viruses, making it a candidate for further development in the context of emerging infectious diseases.
The synthetic pathways for (1-Phenyl-1H-pyrazol-4-yl)methanol have also been optimized in recent years. Advances in catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable production of this compound. These improvements are critical for supporting its broader application in medicinal chemistry and ensuring a stable supply for ongoing research efforts.
Despite these promising developments, challenges remain in the clinical translation of (1-Phenyl-1H-pyrazol-4-yl)methanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a compelling area of focus for future investigations.
In conclusion, (1-Phenyl-1H-pyrazol-4-yl)methanol (CAS: 70817-26-4) represents a valuable scaffold in modern drug discovery, with applications spanning kinase inhibition, antimicrobial therapy, and antiviral research. Continued exploration of its derivatives and optimization of synthetic methods will likely yield new therapeutic candidates with enhanced efficacy and safety profiles.
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